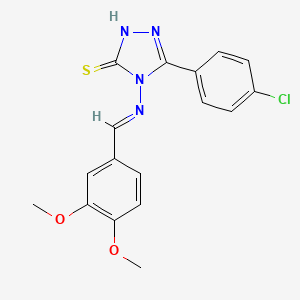
(2,6-dimethylphenyl) N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylphenyl) N-methylcarbamate is a chemical compound with the molecular formula C10H13NO2. It is a member of the carbamate family, which is widely known for its applications in agriculture as pesticides. This compound is particularly notable for its use as an insecticide, where it functions by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethylphenyl) N-methylcarbamate typically involves the reaction of 2,6-dimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows: [ \text{2,6-dimethylaniline} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Dimethylphenyl) N-methylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and under acidic or basic conditions, the compound can hydrolyze to form 2,6-dimethylaniline and methyl carbamic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 2,6-dimethylaniline and methyl carbamic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Products where the carbamate group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
(2,6-Dimethylphenyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on acetylcholinesterase and its potential use in pest control.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying carbamate toxicity.
Industry: Employed in the formulation of pesticides and insecticides for agricultural use.
Mecanismo De Acción
The primary mechanism of action of (2,6-dimethylphenyl) N-methylcarbamate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually the death of the insect .
Comparación Con Compuestos Similares
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Propoxur: A carbamate insecticide used in pest control.
Aldicarb: A highly toxic carbamate pesticide.
Comparison: (2,6-Dimethylphenyl) N-methylcarbamate is unique in its specific structural configuration, which influences its reactivity and potency. Compared to other carbamates like carbaryl and propoxur, it may exhibit different levels of efficacy and toxicity, making it suitable for specific applications .
Propiedades
Número CAS |
2635-06-5 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-8(2)9(7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) |
Clave InChI |
MDBNKWFNKMCVBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)

![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)


